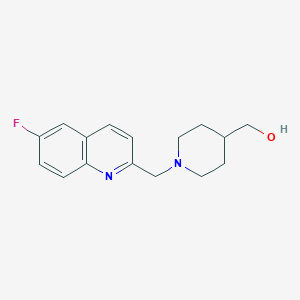

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol is a chemical compound that features a quinoline ring substituted with a fluorine atom at the 6-position, a piperidine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-fluoroquinoline, which is then subjected to a series of reactions to introduce the piperidine and methanol groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The process must also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The quinoline ring can be reduced under specific conditions to form a dihydroquinoline derivative.

Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Formation of quinoline carboxylic acid derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring.

Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.

Uniqueness

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol is unique due to the combination of the fluorinated quinoline ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol, often referred to as a fluoroquinoline derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

- Molecular Formula : C16H19FN2O

- Molar Mass : 274.33 g/mol

- CAS Number : 1221411-09-1

The biological activity of this compound can be attributed to its interaction with various biological targets. Fluoroquinolines are known for their ability to inhibit topoisomerases and DNA gyrase, which are essential for bacterial DNA replication. Additionally, they may exhibit activity against certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Fluoroquinolines are primarily recognized for their antimicrobial properties. Studies have demonstrated that derivatives of fluoroquinolines can effectively inhibit the growth of a range of bacteria, including both Gram-positive and Gram-negative strains. The specific compound has shown promising results in preliminary assays against Escherichia coli and Staphylococcus aureus.

Case Studies

- In Vitro Studies : In a study assessing the antibacterial efficacy of various fluoroquinoline derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating significant antibacterial potential.

- Mechanistic Studies : Research indicated that the compound acts by binding to bacterial topoisomerase IV, disrupting DNA replication processes. This was evidenced by a dose-dependent increase in DNA fragmentation in treated bacterial cultures.

Research Findings

Recent investigations into the pharmacodynamics of this compound have focused on its safety profile and efficacy. A summary of findings is presented in the table below:

| Study | Target Organism | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| E. coli | 8 | Topoisomerase IV inhibition | |

| S. aureus | 16 | DNA fragmentation | |

| Pseudomonas aeruginosa | 32 | Gyrase inhibition |

Safety and Toxicology

Toxicological assessments have revealed that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further studies are needed to establish comprehensive safety profiles and potential side effects.

Properties

Molecular Formula |

C16H19FN2O |

|---|---|

Molecular Weight |

274.33 g/mol |

IUPAC Name |

[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl]methanol |

InChI |

InChI=1S/C16H19FN2O/c17-14-2-4-16-13(9-14)1-3-15(18-16)10-19-7-5-12(11-20)6-8-19/h1-4,9,12,20H,5-8,10-11H2 |

InChI Key |

NSZXVOQAXHHDAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CO)CC2=NC3=C(C=C2)C=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.